molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

Cat. No.: B2827095
CAS No.: 477870-29-4
M. Wt: 288.303
InChI Key: YHXNVCOXTPKLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Compounds with pyrimidinyl and phenyl groups have been extensively explored for their synthesis capabilities and applications in material science. For instance, the synthesis of p-hydroxycinnamic acid derivatives, which involve complex molecular structures similar to the query compound, highlights the versatility of these molecules in creating fluorescent materials for potential use in biological assays. These compounds exhibit the ability to bind with bovine serum albumin (BSA), indicating their potential as bioactive markers or therapeutic agents (Meng et al., 2012).

Biological Evaluation and Drug Design

In the realm of bioactive compound development, pyrimidinylbenzoates have been identified as significant inhibitors for acetohydroxyacid synthase (AHAS), a crucial enzyme in plant biosynthesis pathways. This property underlines their application in designing herbicides. Through computational models, including molecular docking and 3D-QSAR analyses, researchers have optimized these compounds to enhance their efficacy as AHAS inhibitors, providing a foundation for rational drug design and agricultural applications (He et al., 2007).

Advanced Polymer Synthesis

The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines illustrates the application of pyrimidinyl derivatives in creating high-performance materials. These polyimides, characterized by their thermal stability and mechanical properties, signify the role of such compounds in engineering advanced polymers for various industrial applications (Wang et al., 2006).

Molecular Interaction Studies

Research on the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding exemplifies the scientific interest in understanding the molecular interactions of pyrimidinyl derivatives. Such studies are crucial for developing supramolecular assemblies and materials with tailored properties, including self-healing materials, molecular recognition systems, and nanotechnology applications (Beijer et al., 1998).

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNVCOXTPKLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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